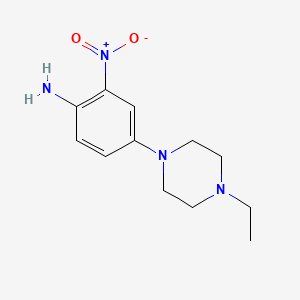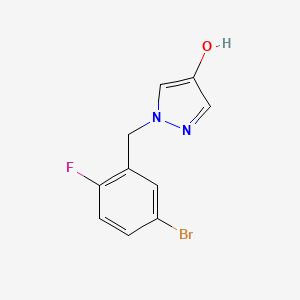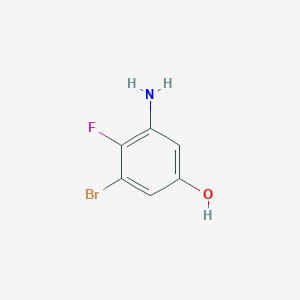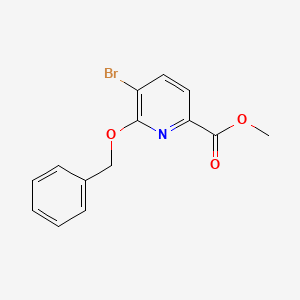
4-(4-Ethylpiperazin-1-yl)-2-nitroaniline
説明
4-(4-Ethylpiperazin-1-yl)-2-nitroaniline, commonly referred to as 4-EPN, is an organic compound that has been used for a variety of scientific purposes. It is a highly versatile compound that has been used in a variety of contexts, from chemistry to biochemistry and pharmacology. 4-EPN can be used to synthesize a variety of substances, and it is also used in a variety of laboratory experiments and studies.
科学的研究の応用
Glucosidase Inhibition and Antioxidant Activity : Benzimidazoles containing piperazine or morpholine skeletons, synthesized from compounds including 2-nitroaniline derivatives, show promising in vitro antioxidant activities and glucosidase inhibitory potential. These synthesized compounds demonstrated high scavenging activity in various in vitro antioxidant assays (Özil, Baltaş, & Parlak, 2018).
Energetic Materials Synthesis : Research on energetic materials includes the synthesis of nitroiminotetrazolate salts with carboxylate anions, characterized by their heats of formation and detonation properties. These compounds, related to nitroaniline derivatives, are noted for their insensitivity to impact (Joo et al., 2012).
Antimicrobial and Antitubercular Activity : Ethylpiperazinyl-quinolinyl fused acridine derivatives, synthesized using boron nitride nanomaterial based solid acid catalysts, have shown potential in molecular docking in Hsp90 protein studies. These compounds are related to the broader family of nitroaniline derivatives (Murugesan et al., 2017).
Catalytic and Sensor Applications : Research includes the development of a molecularly imprinted fluorescent sensor for the detection of 4-nitroaniline in water. This sensor demonstrates high sensitivity and selectivity, indicating potential applications in environmental monitoring (Xie et al., 2020).
Antileukemic Agent Synthesis : Synthesis of new carboxylic acid amides containing N-methylpiperazine fragments, relevant in the development of antileukemic agents. This research contributes to the broader understanding of nitroaniline derivatives in medicinal chemistry (Koroleva et al., 2011).
SIRT6 Inhibitor Development for Diabetes Treatment : Discovery of SIRT6 inhibitors containing the skeleton 1-phenylpiperazine for potential diabetes treatment. This includes compounds like 5-(4-methylpiperazin-1-yl)-2-nitroaniline, which exhibited significant potential in reducing blood glucose in a mouse model of type 2 diabetes (Sun et al., 2020).
特性
IUPAC Name |
4-(4-ethylpiperazin-1-yl)-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-2-14-5-7-15(8-6-14)10-3-4-11(13)12(9-10)16(17)18/h3-4,9H,2,5-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZZDIGHKJVORN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=C(C=C2)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[4-(3-Aminopropoxy)-phenyl]-propionic acid methyl ester](/img/structure/B1408952.png)
![{[2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B1408954.png)
![Methyl 5-(azidomethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1408956.png)
![2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}acetonitrile](/img/structure/B1408959.png)





![4-Amino-3-[2-(difluoromethoxy)benzylamino]benzonitrile](/img/structure/B1408968.png)
